3-(6-Amino-9h-purin-9-yl)propanoic acid
Overview
Description
“3-(6-Amino-9h-purin-9-yl)propanoic acid” is a compound with the CAS Number: 4244-47-7 . It has a molecular weight of 207.19 and its IUPAC name is 3-(6-amino-9H-purin-9-yl)propanoic acid . It is a colorless solid that crystallizes in plates .
Molecular Structure Analysis
The InChI code for “3-(6-Amino-9h-purin-9-yl)propanoic acid” is 1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-(6-Amino-9h-purin-9-yl)propanoic acid” has a molecular weight of 207.19 . It is a colorless solid that crystallizes in plates .Scientific Research Applications
Immunobiological Activity
The derivative 2-amino-3-(purin-9-yl)propanoic acid, when substituted at the 6th position of the purine base, exhibits significant immunostimulatory and immunomodulatory properties. Compounds in this category have been shown to enhance secretion of chemokines RANTES and MIP-1alpha, with the 2-amino-6-sulfanylpurine derivative being notably potent. These compounds also augment NO biosynthesis, primarily triggered by IFN-gamma (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Enzymatic Synthesis
(S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate in synthesizing an antidiabetic drug, can be prepared from a racemic amino acid using enzymatic methods. This process involves enzymes like (R)-amino acid oxidase and (S)-aminotransferase, offering a high yield and enantiomeric excess (Chen et al., 2011).
Combinatorial Library Synthesis
A new combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides has been developed. This process involves the synthesis of core building blocks and subsequent amide formation, highlighting the method's advantages compared to existing ones (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).
Intermediate in Synthesis of Biologically Active Compounds
3-(Aminothiocarbonylthio)propanoic acids serve as intermediates in synthesizing biologically active 2-thioxo-l,3thiazan-4-ones. A method to shorten the synthesis stage, using anhydrous solvents instead of water or alcohol, is discussed (Orlinskii, 1996).
Crystal Engineering
Modified purine ligands like 2-(2-amino-9H-purin-9-yl) acetic acid have been utilized in designing crystal structures with transition metal ions. These structures have varied forms, such as polymeric structures and discrete dimeric structures, indicating a wide range of applications in crystal engineering (Mohapatra & Verma, 2016).
Anti-corrosion Property
Compounds like 2-(6-Amino-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan −3,4-diol, derived from amino acids including 3-(6-Amino-9h-purin-9-yl)propanoic acid, have shown potential as eco-friendly corrosion inhibitors. Their effectiveness in inhibiting corrosion in metals like copper, particularly in acidic environments, has been demonstrated (He et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(6-aminopurin-9-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAYJKFBMWMARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292230 | |
Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Amino-9H-purine-9-propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(6-Amino-9h-purin-9-yl)propanoic acid | |
CAS RN |
4244-47-7 | |
Record name | 6-Amino-9H-purine-9-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4244-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Aminopurin-9-yl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4244-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4244-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-Amino-9H-purine-9-propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277 - 278 °C | |
Record name | 6-Amino-9H-purine-9-propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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